1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine
Overview
Description
1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine, also known as Ro 60-0175, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to possess a wide range of biological activities.
Mechanism of Action
1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine 60-0175 exerts its biological activity through the modulation of various neurotransmitter systems in the brain. It acts as a potent antagonist at the 5-HT2A and 5-HT2C serotonin receptors, which are involved in the regulation of mood, cognition, and behavior. It also acts as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation. Additionally, 1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine 60-0175 acts as a sigma receptor agonist, which has been implicated in the modulation of various cellular processes such as apoptosis and cell proliferation.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine 60-0175 has been found to produce a wide range of biochemical and physiological effects in various animal models. It has been shown to produce antidepressant-like effects in the forced swim test and tail suspension test in mice. It has also been found to produce anxiolytic-like effects in the elevated plus maze test and light/dark box test in rats. Additionally, 1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine 60-0175 has been shown to produce antipsychotic-like effects in the apomorphine-induced climbing test in mice.
Advantages and Limitations for Lab Experiments
1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine 60-0175 has several advantages and limitations for lab experiments. Its potent biological activity and wide range of effects make it a valuable tool for studying various neurological and psychiatric disorders. However, its complex mechanism of action and potential off-target effects make it difficult to interpret the results of experiments. Additionally, the high cost and limited availability of 1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine 60-0175 may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine 60-0175. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to study its mechanism of action in more detail to better understand its biological effects. Additionally, the development of more selective and potent analogs of 1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine 60-0175 may lead to the discovery of new drugs for the treatment of various disorders.
Scientific Research Applications
1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine 60-0175 has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has been found to possess a wide range of biological activities such as serotonin receptor antagonism, dopamine receptor agonism, and sigma receptor agonism. These activities make 1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine 60-0175 a potential candidate for the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methyl-1-benzofuran-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-15-5-6-20-19(11-15)16(14-26-20)12-21(25)24-9-7-23(8-10-24)18-4-2-3-17(22)13-18/h2-6,11,13-14H,7-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNJVTOMMIESEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(5-methyl-1-benzofuran-3-yl)ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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